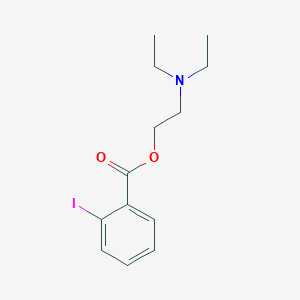![molecular formula C22H16ClFN2O2S2 B295274 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has shown promising results in preclinical studies and has undergone clinical trials for its efficacy and safety.
作用机制
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one acts as a selective inhibitor of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathway of the interleukin-2 (IL-2) receptor, which is important for the development and function of T cells. By inhibiting JAK3, 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can reduce the production of cytokines that are involved in the inflammatory response, leading to a reduction in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-6, and IL-12, which are involved in the inflammatory response. This reduction in cytokine production leads to a reduction in symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for JAK3, which allows researchers to selectively inhibit this enzyme and study its effects on the immune response. However, one limitation of using 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is its potential toxicity, as it has been shown to cause adverse effects such as anemia and thrombocytopenia in some patients.
未来方向
Future research on 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one could focus on its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Researchers could also investigate the potential use of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one and its effects on the immune system.
合成方法
The synthesis of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves a series of steps that include the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to obtain 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one, which is then oxidized to form 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one.
科学研究应用
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that lead to inflammation and immune responses. By inhibiting JAK enzymes, 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can reduce the production of cytokines that are involved in the inflammatory response, leading to a reduction in symptoms of autoimmune diseases.
属性
分子式 |
C22H16ClFN2O2S2 |
|---|---|
分子量 |
459 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-6-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16ClFN2O2S2/c1-2-17-11-18-20(30-17)25-22(26(21(18)28)16-9-5-14(23)6-10-16)29-12-19(27)13-3-7-15(24)8-4-13/h3-11H,2,12H2,1H3 |
InChI 键 |
NJRXWLFBEANGNC-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)F |
规范 SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B295207.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B295208.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B295209.png)
![N-(4-methoxyphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295211.png)
![N-(2-methoxy-5-methylphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295214.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B295215.png)